dodecylsilane
CAS No.:
Cat. No.: VC18702901
Molecular Formula: C12H28Si
Molecular Weight: 200.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H28Si |
---|---|
Molecular Weight | 200.44 g/mol |
IUPAC Name | dodecylsilane |
Standard InChI | InChI=1S/C12H28Si/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1,13H3 |
Standard InChI Key | BBXVGZSHLMEVIP-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCC[SiH3] |
Introduction
Chemical Structure and Physicochemical Properties
Dodecylsilane’s molecular architecture consists of a silicon atom covalently bonded to a dodecyl group and three hydrogen atoms (). This configuration confers significant hydrophobicity due to the long alkyl chain, which sterically shields the polar Si–H bond. The compound’s molecular weight is 200.44 g/mol, and its reactivity is modulated by the silicon center’s electrophilicity. Variations in reported formulas (e.g., ) arise from differences in synthesis protocols or hydration states.
Spectroscopic analyses, including Fourier Transform Infrared (FTIR) and X-ray Photoelectron Spectroscopy (XPS), confirm the presence of Si–O–Si and Si–C bonds in modified substrates, indicating successful grafting onto surfaces . For instance, FTIR spectra of dodecylsilane-treated wood fibers show attenuated O–H stretching vibrations at 3,400 cm, corroborating reduced surface hydrophilicity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Dodecylsilane is synthesized via hydrosilylation, where trichlorosilane reacts with 1-dodecene in the presence of a platinum catalyst at 25–100°C. Alternative routes involve Grignard reagents, such as the reaction of with dodecyl halides, though this method risks side-product formation. Copper-catalyzed silylation has gained traction for its efficiency, enabling direct coupling of silanes with alkyl electrophiles under mild conditions.
Industrial Manufacturing
The Müller-Rochow process dominates industrial production, reacting silicon metal with dodecyl chloride at elevated temperatures. This method offers scalability and cost-effectiveness, yielding high-purity dodecylsilane suitable for commercial applications.
Applications in Material Science and Biotechnology
Surface Modification and Hydrophobicity Enhancement
Dodecylsilane’s capacity to form stable covalent bonds with hydroxyl-rich surfaces (e.g., silica, cellulose) underpins its use in coatings and composites. A seminal study modified wood fibers with dodecyl trimethoxysilane (DTMS), reducing moisture adsorption by 40% compared to untreated fibers . Scanning Electron Microscopy (SEM) revealed that DTMS forms a smooth polysiloxane film on fiber surfaces, obstructing water penetration (Fig. 1) .
Table 1: Hygroscopicity Reduction in Modified Wood Fibers
Treatment | Moisture Adsorption (%) | Surface Hydrophobicity (Contact Angle) |
---|---|---|
Untreated | 12.5 | 45° |
MTMS | 6.2 | 85° |
DTMS | 7.8 | 78° |
Biomedical Applications
Preliminary research explores dodecylsilane’s role in biosensors and drug delivery. Its hydrophobic tail facilitates lipid bilayer integration, while the silicon anchor enables stable attachment to transducer surfaces. Functionalization with targeting moieties (e.g., antibodies) is under investigation for site-specific therapeutic delivery.
Comparative Analysis with Related Organosilicon Compounds
Dodecylsilane’s properties are contextualized against analogous silanes:
Table 2: Key Features of Alkylsilanes
Longer alkyl chains (e.g., C18) enhance hydrophobicity but reduce reactivity and substrate penetration. Dodecylsilane strikes an optimal balance, enabling deep substrate infiltration while maintaining water resistance .
Recent Advances and Future Directions
A 2024 study demonstrated dodecylsilane’s efficacy in stabilizing cellulose nanocrystals for 3D printing inks, achieving a 30% improvement in mechanical strength . Ongoing research aims to optimize its use in flexible electronics, where its dielectric properties could enhance device performance.
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